molecular formula C26H28N2O4S B11351252 1-[(2-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11351252
M. Wt: 464.6 g/mol
InChI Key: XBSSAYKGRQVHLR-UHFFFAOYSA-N
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Description

1-[(2-Methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a 2-methylbenzyl moiety, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under amide formation conditions.

    Attachment of the 2-Methylbenzyl and Phenoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides, aryl halides, or sulfonyl chlorides can be used in the presence of appropriate catalysts.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an inhibitor of specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl and carboxamide groups could play a role in binding to these targets, while the piperidine ring and aromatic groups may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

    1-[(2-Methylbenzyl)sulfonyl]-N-(2-phenyl)piperidine-4-carboxamide: Lacks the phenoxy group, which may affect its chemical properties and biological activity.

    1-[(2-Methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid, potentially altering its reactivity and solubility.

    1-[(2-Methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-methanol: The carboxamide group is replaced with a hydroxyl group, which may impact its hydrogen bonding and overall stability.

Uniqueness: 1-[(2-Methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and carboxamide groups, along with the aromatic substituents, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O4S/c1-20-9-5-6-10-22(20)19-33(30,31)28-17-15-21(16-18-28)26(29)27-24-13-7-8-14-25(24)32-23-11-3-2-4-12-23/h2-14,21H,15-19H2,1H3,(H,27,29)

InChI Key

XBSSAYKGRQVHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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